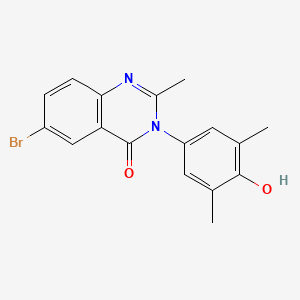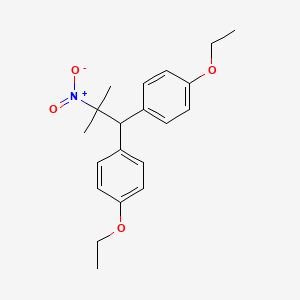![molecular formula C28H18N4O2 B13749070 2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile CAS No. 1255791-66-2](/img/structure/B13749070.png)
2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with ethoxy groups and multiple nitrile functionalities, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction between 6,6’-dibromo-2,2’-diethoxy-1,1’-binaphthalene and 4-pyridyl boronic acid . This reaction is carried out under specific conditions, such as the presence of a palladium catalyst and a suitable base, to yield the desired product with high efficiency.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments.
類似化合物との比較
Similar Compounds
2,2’-Dimethoxy-1,1’-binaphthalene: Similar structure but with methoxy groups instead of ethoxy groups.
6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: Contains bromine atoms and methoxy groups.
Uniqueness
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile is unique due to its combination of ethoxy groups and multiple nitrile functionalities, which provide distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industry.
特性
CAS番号 |
1255791-66-2 |
|---|---|
分子式 |
C28H18N4O2 |
分子量 |
442.5 g/mol |
IUPAC名 |
4-(4,6-dicyano-2-ethoxynaphthalen-1-yl)-3-ethoxynaphthalene-1,7-dicarbonitrile |
InChI |
InChI=1S/C28H18N4O2/c1-3-33-25-11-19(15-31)23-9-17(13-29)5-7-21(23)27(25)28-22-8-6-18(14-30)10-24(22)20(16-32)12-26(28)34-4-2/h5-12H,3-4H2,1-2H3 |
InChIキー |
AWTQHZGLRRDLJM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C=C(C=C2)C#N)C(=C1)C#N)C3=C(C=C(C4=C3C=CC(=C4)C#N)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



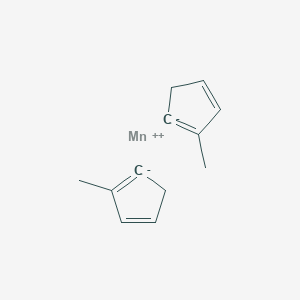
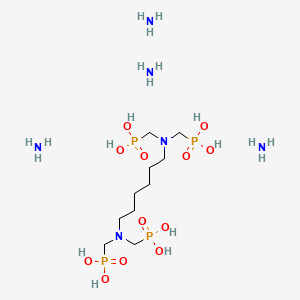
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
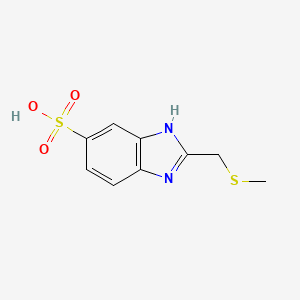
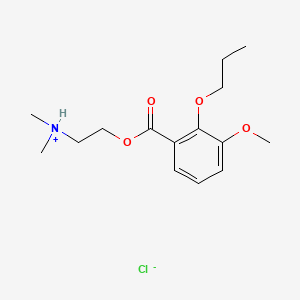

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
